molecular formula C16H27BClNO3 B13638272 Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride

Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride

Cat. No.: B13638272
M. Wt: 327.7 g/mol
InChI Key: FSTCLKBLFJZXHG-UHFFFAOYSA-N
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Description

Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride is a chemical compound with the molecular formula C16H26BNO3·HCl. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride typically involves the reaction of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Coupling Reactions: The boron-containing dioxaborolane ring makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases like potassium phosphate in an organic solvent such as toluene or ethanol.

Major Products

    Substitution Reactions: The major products are typically substituted amines.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The dimethylamino group also contributes to its reactivity by participating in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine

Uniqueness

Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group. This dual functionality enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H27BClNO3

Molecular Weight

327.7 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C16H26BNO3.ClH/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6;/h7-10H,11-12H2,1-6H3;1H

InChI Key

FSTCLKBLFJZXHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C.Cl

Origin of Product

United States

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